

An In-depth Technical Guide to 2-pyridin-3-ylpyrimidine-5-carboxylic acid

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Compound of Interest

Compound Name: 2-pyridin-3-ylpyrimidine-5-carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-pyridin-3-ylpyrimidine-5-carboxylic acid**, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of data for this specific isomer, this document focuses on a robust, generalizable synthetic protocol and discusses the compound's properties and potential biological activities in the context of its close structural isomers, 2-(pyridin-2-yl)pyrimidine-5-carboxylic acid and 2-(pyridin-4-yl)pyrimidine-5-carboxylic acid.

Chemical Structure and Identification

2-pyridin-3-ylpyrimidine-5-carboxylic acid belongs to a class of compounds characterized by a pyridine ring linked to a pyrimidine-5-carboxylic acid scaffold. While a specific CAS number for the 2-pyridin-3-yl isomer is not prominently listed in major chemical databases, its structural isomers are well-documented. The fundamental properties are shared across these isomers.

Structure:

(SMILES representation for 2-(pyridin-3-yl)pyrimidine-5-carboxylic acid)

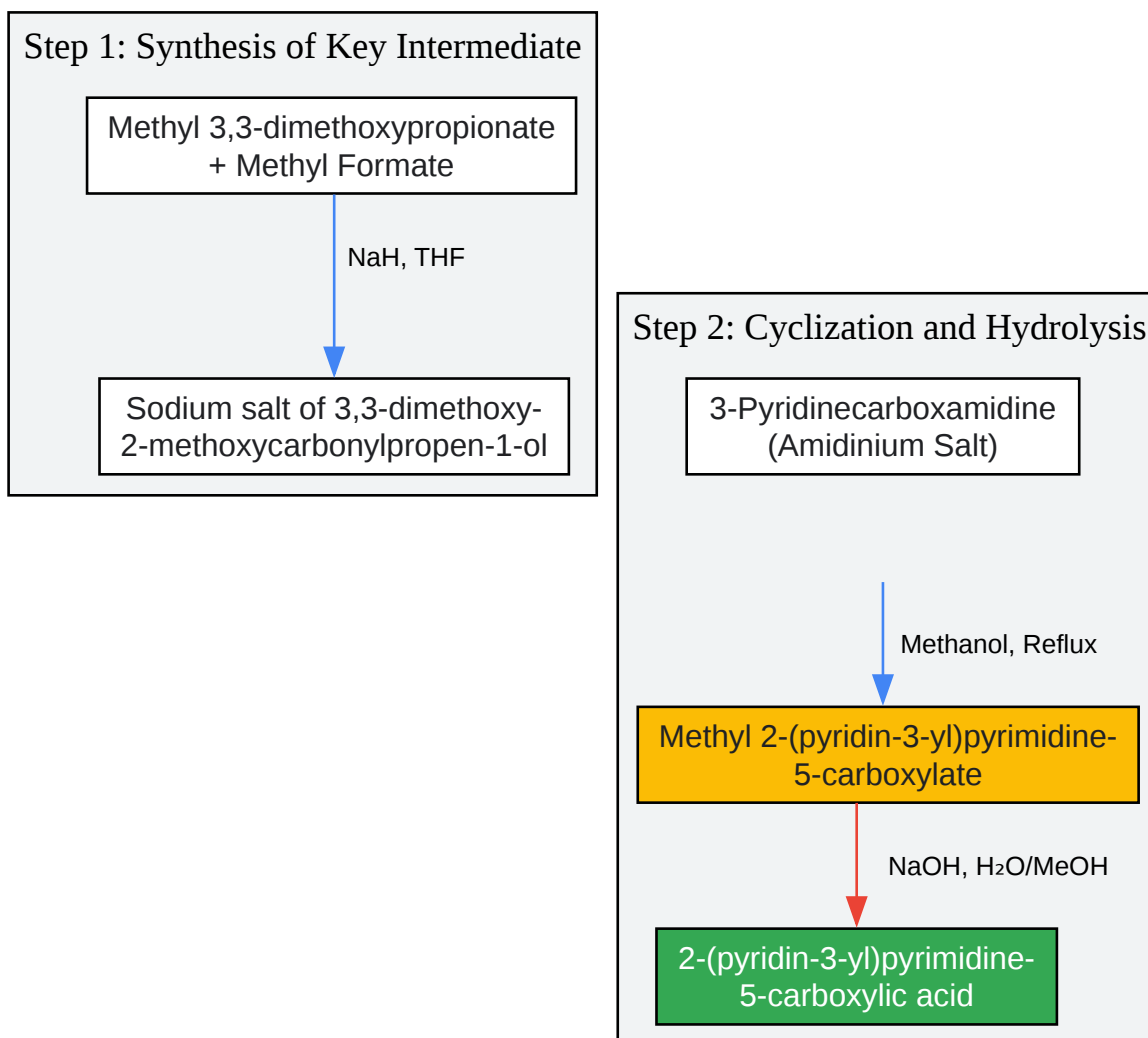
Physicochemical Data for Structural Isomers:

Property	2-(pyridin-3-yl)pyrimidine-5-carboxylic acid (Predicted)	2-(pyridin-2-yl)pyrimidine-5-carboxylic acid[1]	2-(pyridin-4-yl)pyrimidine-5-carboxylic acid[2]
CAS Number	Not readily available	933988-22-8[1]	259807-47-1[2]
Molecular Formula	C ₁₀ H ₇ N ₃ O ₂	C ₁₀ H ₇ N ₃ O ₂	C ₁₀ H ₇ N ₃ O ₂
Molecular Weight	201.18 g/mol	201.18 g/mol	201.18 g/mol [2]
Exact Mass	201.0538 Da	201.0538 Da	201.0538 Da[2]
IUPAC Name	2-(pyridin-3-yl)pyrimidine-5-carboxylic acid	2-(pyridin-2-yl)pyrimidine-5-carboxylic acid	2-(pyridin-4-yl)pyrimidine-5-carboxylic acid[2]

Synthesis and Experimental Protocols

A general and high-yielding method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters has been reported, which is directly applicable for preparing the title compound. The process involves the reaction of an appropriate amidinium salt with the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, followed by hydrolysis of the resulting ester.[3]

The synthesis can be visualized as a two-stage process: preparation of a key pyrimidine precursor followed by its reaction with the corresponding pyridine amidine and subsequent hydrolysis.



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Caption: General synthetic workflow for **2-pyridin-3-ylpyrimidine-5-carboxylic acid**.

The following protocols are adapted from the general procedure described by Zhichkin, P., et al. (2002)[3].

Protocol 2.1: Synthesis of the Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol

- Reagents and Setup:
 - Sodium hydride (60% dispersion in mineral oil)
 - Methyl 3,3-dimethoxypropionate

- Methyl formate
- Anhydrous tetrahydrofuran (THF)
- Nitrogen atmosphere, magnetic stirrer, and reflux condenser.
- Procedure: a. A suspension of sodium hydride in anhydrous THF is prepared in a flask under a nitrogen atmosphere. b. A solution of methyl 3,3-dimethoxypropionate and methyl formate in THF is added dropwise to the sodium hydride suspension at a controlled temperature. c. The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC). d. The resulting precipitate is filtered, washed with anhydrous ether, and dried under vacuum to yield the stable sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol.

Protocol 2.2: Synthesis of Methyl 2-(pyridin-3-yl)pyrimidine-5-carboxylate

- Reagents and Setup:
 - Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol (from Protocol 2.1)
 - 3-Pyridinecarboxamidine hydrochloride (or corresponding amidinium salt)
 - Anhydrous methanol
 - Nitrogen atmosphere, magnetic stirrer, and reflux condenser.
- Procedure: a. The sodium salt intermediate and 3-pyridinecarboxamidine hydrochloride are suspended in anhydrous methanol under a nitrogen atmosphere. b. The mixture is heated to reflux and stirred for several hours until the starting material is consumed. c. The reaction mixture is cooled, and the solvent is removed under reduced pressure. d. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). e. The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated. f. The crude product is purified by column chromatography to yield the desired ester.

Protocol 2.3: Hydrolysis to 2-(pyridin-3-yl)pyrimidine-5-carboxylic acid

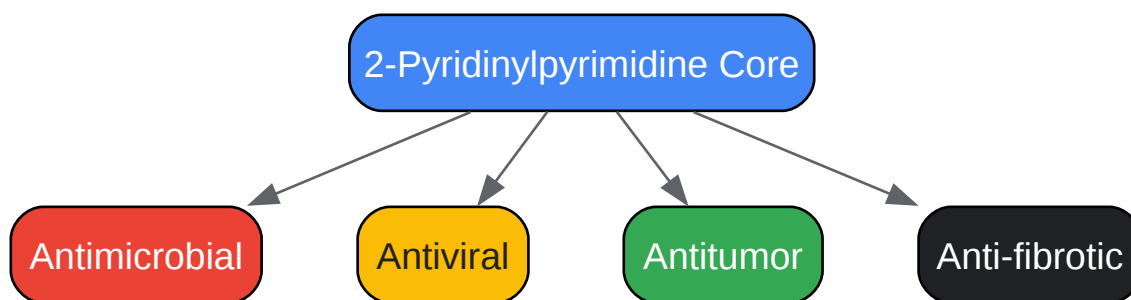
- Reagents and Setup:

- Methyl 2-(pyridin-3-yl)pyrimidine-5-carboxylate (from Protocol 2.2)
- Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
- Methanol/Water or THF/Water solvent system.
- Procedure: a. The ester is dissolved in a mixture of methanol and water. b. An aqueous solution of NaOH is added, and the mixture is stirred at room temperature. c. Upon completion of the hydrolysis, the methanol is removed in vacuo. d. The remaining aqueous solution is acidified with HCl to precipitate the carboxylic acid. e. The solid product is collected by filtration, washed with water, and dried.

Potential Biological and Pharmacological Activity

The pyrimidine moiety is a "privileged structure" in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. Compounds incorporating the 2-(pyridin-yl)pyrimidine scaffold have been investigated for various therapeutic applications.

Logical Relationship of Core Structure to Biological Activity:



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Caption: Biological activities associated with the 2-pyridinylpyrimidine scaffold.

- Anti-fibrotic Activity: Derivatives of 2-(pyridin-2-yl)pyrimidine have been synthesized and evaluated for their potential to treat fibrosis. Some compounds showed promising activity against immortalized rat hepatic stellate cells (HSC-T6), suggesting potential as inhibitors of collagen prolyl 4-hydroxylases.

- **Antimicrobial and Antiviral Activity:** The pyrimidine nucleus is a core component of several antimicrobial and antiviral drugs. The incorporation of a pyridine ring can modulate this activity, and various derivatives are often screened for efficacy against bacterial, fungal, and viral targets.
- **Antitumor Activity:** Many kinase inhibitors and other anticancer agents feature pyrimidine-based scaffolds. The specific substitution pattern on the pyrimidine and pyridine rings is crucial for target selectivity and potency.

Professionals in drug development can leverage the synthetic accessibility of this scaffold to create libraries of analogs for screening against various biological targets, including kinases, polymerases, and other enzymes implicated in disease. The carboxylic acid group provides a convenient handle for further chemical modification, such as amide coupling, to explore structure-activity relationships.

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